5-溴喹啉-4-羧酸

描述

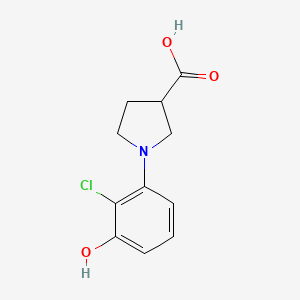

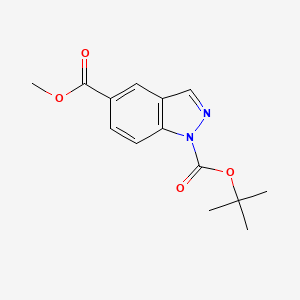

5-Bromoquinoline-4-carboxylic acid is a derivative of quinoline . It has a molecular weight of 252.07 . The IUPAC name for this compound is 5-bromo-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline and its analogues, including 5-Bromoquinoline-4-carboxylic acid, has been extensively studied . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 5-Bromoquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) .Chemical Reactions Analysis

Quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction . These COFs are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Physical And Chemical Properties Analysis

5-Bromoquinoline-4-carboxylic acid is a solid at room temperature . It is stored in a sealed container in a dry environment at 2-8°C .科学研究应用

药物化学:药物发现与开发

5-溴喹啉-4-羧酸是药物化学中重要的支架结构。 其衍生物被合成和评估,以作为各种酶(如碱性磷酸酶)的抑制剂 。这些化合物在开发新药中起着至关重要的作用,特别是在酶调节起关键作用的疾病中。

有机合成:杂环化合物的构建块

在合成有机化学中,5-溴喹啉-4-羧酸被用作构建复杂杂环化合物的构建块 。其溴原子是一个反应位点,可以进行进一步的功能化,使其成为多种合成路线的多功能前体。

材料科学:先进的功能材料

该化合物由于其芳香结构和改性潜力,在材料科学中得到应用。 它可用于制造具有特定电子或光学特性的先进材料,这些材料对于开发新技术至关重要 。

生物学研究:生物途径的研究

在生物学研究中,5-溴喹啉-4-羧酸的衍生物被用来研究各种生物途径。 它们可以作为探针或抑制剂来了解活生物体中不同生物分子和途径的功能 。

环境研究:生态毒理学和污染分析

虽然没有直接用于环境研究,但可以研究5-溴喹啉-4-羧酸的合成和降解,以了解其对环境的影响,例如其作为潜在污染物的行为及其对生态系统的影响 。

分析方法:分析技术的发展

5-溴喹啉-4-羧酸可用于开发和改进分析方法。 其明确定义的结构允许测试和校准诸如NMR,HPLC,LC-MS和UPLC之类的技术,这些技术对于药物测试和质量控制至关重要 。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

Quinoline and its derivatives, including 5-Bromoquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research will likely focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .

作用机制

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital for leads in drug discovery .

Mode of Action

It is known that quinoline derivatives interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological and pharmaceutical activities .

Result of Action

Some quinoline derivatives have been found to exhibit antiviral activity against orthopoxviruses . The specific effects would depend on the compound’s targets and the nature of its interactions with these targets.

属性

IUPAC Name |

5-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMUBHNGWSKNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743736 | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219834-22-6 | |

| Record name | 5-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)

![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)